(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Description
Historical Context of Pyranoindolizine Derivatives
The development of pyranoindolizine derivatives traces its origins to the fundamental discovery of indolizine chemistry in the late nineteenth century. The historical significance of this compound class began when Italian chemist Angeli first reported the preparation of pyrroylpyruvic acid derivatives in 1890, suggesting the term pyrindole for the completely unsaturated parent structure. This foundational work established the groundwork for understanding the unique bicyclic nitrogen-containing heterocycles that would later evolve into the complex pyranoindolizine systems.
The evolution of pyranoindolizine chemistry gained substantial momentum in the twentieth century when researchers recognized the potential of these tricyclic frameworks as synthetic intermediates for bioactive compounds. The discovery that natural products containing pyranoindolizine cores exhibited significant biological activities sparked intensive research into synthetic methodologies for accessing these complex molecular architectures. The development of stereoselective synthetic approaches became particularly important as scientists recognized that stereochemical configuration dramatically influenced the biological properties of these compounds.
Patent literature from the 1980s documented the first systematic approaches to pyranoindolizine synthesis, with particular emphasis on developing methods that could provide access to both enantiomers of key intermediate structures. These early synthetic efforts laid the foundation for the sophisticated methodologies that would eventually enable the preparation of highly functionalized derivatives such as the chlorinated compound under investigation. The historical progression from simple indolizine structures to complex pyranoindolizine derivatives represents a remarkable achievement in heterocyclic synthesis methodology.
Nomenclature and Structural Classification
The systematic nomenclature of (4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione reflects the complex structural features incorporated within this tricyclic framework. According to International Union of Pure and Applied Chemistry conventions, the base structure consists of a pyrano[3,4-f]indolizine system, indicating the specific fusion pattern between the pyran ring and the indolizine bicyclic core. The bracketed numbering system [3,4-f] specifies the precise positions where the pyran ring connects to the indolizine framework, ensuring unambiguous structural identification.
The compound bears the molecular formula C₁₃H₁₂ClNO₅ with a molecular weight of 297.69 g/mol, distinguishing it from related non-chlorinated analogs through the presence of the chlorine substituent at position 7. The structural classification places this compound within the broader category of heterocyclic compounds, specifically as a member of the pyranoindolizine subfamily of nitrogen-containing tricyclic systems. The presence of multiple ketone functionalities at positions 3, 6, and 10 further classifies this structure as a polyketone derivative.
Chemical database systems recognize this compound through various synonymous names, including its condensed structural descriptor and stereochemical designations. The systematic name incorporates all structural elements: the chloro substituent at position 7, the ethyl group at position 4, the hydroxyl functionality at position 4, the dihydro character of the 7,8-positions, and the trione functionality distributed across positions 3, 6, and 10. This comprehensive nomenclature system ensures precise identification and differentiation from closely related structural analogs.
Stereochemistry and the 4S Configuration
The stereochemical designation of the 4S configuration represents a critical aspect of this compound's molecular identity, fundamentally influencing its chemical behavior and potential applications. The absolute configuration at position 4 determines the three-dimensional arrangement of substituents around the asymmetric carbon center, with the S designation indicating the specific spatial orientation according to Cahn-Ingold-Prelog priority rules. This stereochemical feature becomes particularly significant when considering the compound's relationship to bioactive pyranoindolizine derivatives where stereochemistry directly correlates with biological activity.
Comparison with related compounds reveals the importance of maintaining stereochemical integrity during synthetic transformations. The non-chlorinated analog, (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, shares the same 4S configuration, suggesting that synthetic methodologies developed for accessing the parent compound can potentially be adapted for chlorinated derivatives. The preservation of stereochemical purity becomes crucial when considering that enantiomeric compounds often exhibit dramatically different properties in biological systems.
Analytical techniques for confirming the 4S configuration typically involve chiral High Performance Liquid Chromatography or polarimetric measurements, which provide quantitative assessment of enantiomeric excess and absolute configuration. The specific rotation values and chromatographic retention times serve as fingerprint characteristics for authenticating the desired stereoisomer. Advanced two-dimensional Nuclear Magnetic Resonance techniques can provide additional stereochemical confirmation through analysis of nuclear Overhauser effects and coupling patterns that are diagnostic for the S configuration.
Relationship to Non-chlorinated Analogs
The structural relationship between this compound and its non-chlorinated analog provides valuable insights into the effects of halogen substitution on pyranoindolizine chemistry. The parent compound, (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Chemical Abstracts Service number 110351-94-5), serves as the direct structural precursor, differing only by the presence of a chlorine atom at position 7. This minimal structural modification enables direct comparison of properties attributable specifically to halogen incorporation.
The molecular weight difference between the chlorinated derivative (297.69 g/mol) and the non-chlorinated analog (263.25 g/mol) reflects the atomic weight contribution of chlorine versus hydrogen substitution. This 34.44 g/mol difference influences various physicochemical properties including solubility, volatility, and chromatographic behavior. The introduction of chlorine typically enhances lipophilicity while potentially affecting hydrogen bonding patterns and molecular conformational preferences.
Synthetic accessibility considerations reveal that chlorinated derivatives often require specialized halogenation protocols during their preparation, potentially involving selective chlorination reactions or the use of chlorinated starting materials. The synthetic relationship suggests that established methodologies for preparing the non-chlorinated analog can serve as foundational approaches for developing chlorinated variant synthetic routes. Literature precedent indicates that halogenated pyranoindolizines may exhibit enhanced stability under certain reaction conditions compared to their non-halogenated counterparts.
| Property | Chlorinated Derivative | Non-chlorinated Analog | Difference |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₂ClNO₅ | C₁₃H₁₃NO₅ | +Cl, -H |
| Molecular Weight | 297.69 g/mol | 263.25 g/mol | +34.44 g/mol |
| CAS Number | 748799-31-7 | 110351-94-5 | Different registry |
| Stereochemistry | 4S | 4S | Identical |
Position in the Indolizine Family of Compounds
The classification of this compound within the broader indolizine family demonstrates the evolutionary complexity of heterocyclic chemistry from simple bicyclic systems to sophisticated tricyclic architectures. The fundamental indolizine core, characterized by the fusion of pyrrole and pyridine rings, forms the structural foundation upon which additional ring systems can be constructed. The pyranoindolizine subfamily represents an advanced iteration where an additional pyran ring creates a tricyclic framework with enhanced structural complexity and functional diversity.
Contemporary research in indolizine chemistry has documented the synthesis and properties of numerous derivatives, ranging from simple substituted indolizines to highly complex polycyclic systems. The progression from basic indolizine structures to π-expanded analogs and fused systems like pyranoindolizines illustrates the versatility of the indolizine scaffold for creating diverse molecular architectures. Recent advances in synthetic methodology have enabled access to previously inaccessible indolizine derivatives with specific substitution patterns and stereochemical features.
The compound under investigation represents a sophisticated example of modern indolizine chemistry, incorporating multiple levels of structural complexity including stereochemical control, halogen substitution, and tricyclic architecture. Within the taxonomy of indolizine derivatives, pyranoindolizines occupy a specialized niche characterized by their potential as synthetic intermediates for bioactive compounds and their unique chemical reactivity profiles. The specific chlorinated derivative examined here exemplifies the current state of the art in indolizine synthesis, where precise control over molecular structure enables the preparation of compounds with tailored properties for specific applications.
Properties
IUPAC Name |
(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO5/c1-2-13(19)7-3-9-10(16)8(14)4-15(9)11(17)6(7)5-20-12(13)18/h3,8,19H,2,4-5H2,1H3/t8?,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXWNUDKQUAYNE-RLROJCQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC(C(=O)C3=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC(C(=O)C3=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437642 | |
| Record name | (4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748799-31-7 | |
| Record name | (4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization & lactone formation | Precursor (100 mmol), DCM, 2M H2SO4, RT, 2h | 57 | Recrystallization from isopropanol |
| Chlorination | Chlorinating agent (e.g., Pd-catalyzed), reflux, inert atmosphere | Variable | Integrated in camptothecin analog synthesis |
| Purification | Column chromatography (DCM:acetone 10:1) | - | Ensures high purity (>98%) |
Research Findings and Notes
- The compound is a crucial intermediate for synthesizing camptothecin analogs, which inhibit DNA topoisomerase I, leading to anticancer activity.
- The stereochemistry at the 4-position (4S) is critical for biological activity and is controlled during synthesis.
- The preparation methods have been optimized to achieve high purity (≥98%) and good yields, suitable for pharmaceutical applications.
- The compound’s preparation is part of multi-step synthetic routes involving palladium-catalyzed coupling, acid-catalyzed cyclization, and selective functional group transformations.
- The compound is a light yellow solid with a melting point around 172-174°C, consistent with the reported intermediate.
Chemical Reactions Analysis
Types of Reactions
(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, (4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound exhibits interesting properties that make it a candidate for drug discovery and development. Its ability to interact with biological targets, such as enzymes and receptors, opens up possibilities for the treatment of various diseases.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating conditions such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Chlorine Substitution (C7)
The chlorine atom in the target compound distinguishes it from non-halogenated analogs. This substitution:
- Enhances metabolic stability : Reduces susceptibility to oxidative degradation compared to the hydroxylated or hydrogenated analogs .
- Improves binding affinity : The electronegative chlorine may strengthen interactions with topoisomerase I-DNA complexes, a mechanism critical for camptothecin activity .
Stereochemistry (4S vs. 4R)
- The (4S) configuration is essential for antitumor activity. For example, irinotecan derived from the (4S)-enantiomer exhibits >99% enantiomeric excess (ee) and >99.9% HPLC purity in clinical formulations .
- The (4R) enantiomer shows negligible activity in topoisomerase inhibition assays, underscoring the importance of stereochemical precision .
Alkyl Group Variations (Ethyl vs. Methyl)
Deuterium Labeling
Deuterated analogs (e.g., trione-d5 ) are used to study metabolic pathways without altering biological activity. The deuterium isotope effect slows hepatic clearance, enabling precise tracking of drug distribution .
Biological Activity
(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, also known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a significant compound in pharmaceutical chemistry due to its role as an intermediate in the synthesis of various anticancer agents, particularly camptothecin analogs. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has several notable chemical properties:
- Molecular Formula : C₁₃H₁₃ClN₁O₅
- Molecular Weight : 263.25 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 666.6 °C at 760 mmHg
- Melting Point : Not available
These properties suggest a stable structure conducive to further chemical modifications and applications in drug development.
This compound acts primarily as an inhibitor of DNA topoisomerase I. This mechanism is crucial for its anticancer activity as it interferes with DNA replication and transcription processes. The inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Biological Activity and Therapeutic Applications
The compound has been investigated for its potential in treating various cancers:
Anticancer Activity
- Inhibition of Tumor Growth :
- Research Findings :
- Case Studies :
Data Tables
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 110351-94-5 | 263.25 g/mol | DNA topoisomerase I inhibitor |
| Cancer Type | Treatment Outcome | Reference |
|---|---|---|
| Ovarian | Significant tumor reduction observed | |
| Lung | Improved patient survival rates | |
| Breast | Enhanced response rates compared to standard therapies |
Synthesis and Development
The synthesis of (4S)-7-chloro compound involves multiple steps including the reaction of specific precursors under controlled conditions. The efficiency of synthesis impacts the availability and cost-effectiveness of producing this compound for research and therapeutic use.
Q & A
Q. What is the primary role of (4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione in drug synthesis?
This compound is a critical intermediate in synthesizing camptothecin derivatives, particularly irinotecan , a topoisomerase I inhibitor used in cancer therapy. It enables the formation of the pyranoindolizine scaffold, which is essential for the biological activity of these drugs. The stereochemistry (4S configuration) ensures proper spatial orientation for downstream reactions .
Q. What are the standard synthetic protocols for preparing this compound?
A widely cited method involves condensing (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione with 1-(2-amino-5-hydroxyphenyl)propan-1-one in a toluene:acetic acid (1:1) solvent system. The reaction is catalyzed by p-toluenesulfonic acid and heated to reflux (103°C) for 2–5 hours. Post-reaction, 1-butanol or ethanol is added to crystallize the product, yielding ≥90% purity .
Q. How is the purity of the compound validated in academic research?
High-performance liquid chromatography (HPLC) is the gold standard, with purity thresholds ≥99.8% required for pharmaceutical intermediates. Example protocols use C18 reverse-phase columns and mobile phases combining acetonitrile with acidic buffers (e.g., 0.1% trifluoroacetic acid) .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield and minimize impurities?
- Solvent Selection : Toluene:acetic acid (1:1) minimizes side reactions by stabilizing intermediates through hydrogen bonding .
- Temperature Control : Rapid heating to reflux (<45 minutes) reduces thermal degradation of sensitive intermediates .
- Crystallization Optimization : Ethanol or 1-butanol addition at 60–90°C ensures high-yield crystallization (>90%) with minimal residual solvents .
- Factorial Design : Varying catalyst loading, solvent ratios, and reaction time systematically identifies optimal conditions (e.g., DOE frameworks) .
Q. How do computational methods enhance reaction pathway analysis for this compound?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates, predicting regioselectivity in pyranoindolizine formation. Machine learning algorithms analyze historical reaction data to recommend solvent systems or catalysts, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate computational and experimental data to refine synthetic routes .
Q. What are the key challenges in scaling up the synthesis from lab to pilot scale?
- Byproduct Formation : Residual acetic acid can esterify alcohols (e.g., 1-butanol), requiring strict distillation control .
- Crystallization Consistency : Large-scale reactors may unevenly distribute heat, leading to polymorphic variations. Stirring rate and cooling gradients must be tightly controlled .
- Regulatory Compliance : Impurities like des-chloro analogs must be quantified below 0.1% using LC-MS/MS, per ICH guidelines .
Q. How does stereochemical integrity impact downstream applications?
The (4S) configuration is critical for irinotecan’s DNA-binding activity. Racemization during synthesis (e.g., via acid-catalyzed keto-enol tautomerism) reduces efficacy. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiomeric excess (≥99.5%), while asymmetric synthesis protocols preserve stereochemistry via kinetic resolution .
Data Contradictions and Resolution
Q. Discrepancies in reported purity levels: How to reconcile 97.7% vs. 99.9% HPLC purity?
Early methods (e.g., WO 02/066416) achieved 97.7% purity due to inadequate crystallization control. Modern protocols (e.g., HENEGAR et al., 1997) use iterative solvent distillation and optimized cooling rates to reach ≥99.9% purity. Contradictions arise from differing purification methodologies (e.g., chromatography vs. recrystallization) .
Q. Why do some syntheses use 1-butanol vs. ethanol for crystallization?
1-Butanol produces larger crystals with lower solvent inclusion, ideal for industrial filtration. Ethanol offers faster crystallization but may require secondary drying to remove residual solvent. The choice depends on scalability goals and equipment constraints .
Methodological Recommendations
Q. What analytical techniques are essential for characterizing this compound?
- Structural Elucidation : H/C NMR (DMSO-d6) confirms the pyranoindolizine scaffold and chloro-ethyl substitution.
- Thermal Stability : TGA-DSC identifies decomposition points (>200°C) for storage recommendations.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHClNO) and detects trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
